molecular formula H2O B1250082 Oxygen-17 CAS No. 13968-48-4

Oxygen-17

Cat. No. B1250082
CAS RN: 13968-48-4
M. Wt: 19.015 g/mol
InChI Key: XLYOFNOQVPJJNP-OUBTZVSYSA-N
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Description

Oxygen-17 atom is the stable isotope of oxygen with relative atomic mass 16.999131. The least abundant (0.038 atom percent) isotope of naturally occurring oxygen.

Scientific Research Applications

1. Structural Analysis in Materials Science

Oxygen-17 solid-state NMR (SSNMR) spectroscopy has become a critical tool in materials science, especially for characterizing metal-organic frameworks (MOFs). The use of 17O isotopic enrichment, combined with high magnetic fields, has allowed scientists to gain detailed insights into the local geometric and bonding environments of oxygen sites. This technique is particularly effective for studying subtle structural differences and weak interactions in materials, which are often challenging to analyze through other methods (Martins et al., 2020).

2. Brain Oxygen Metabolism Imaging

In vivo oxygen-17 NMR has emerged as a powerful method for imaging brain oxygen metabolism. This technique enables the monitoring of the uptake or washout of 17O-labeled agents, providing valuable insights into cerebral metabolic rates and brain function. The unique properties of 17O NMR make it a non-invasive tool for studying oxygen-containing metabolites in living species, contributing significantly to our understanding of cerebral oxygen metabolism (Zhu & Chen, 2011).

3. Hydrological and Paleoclimate Research

17O-excess measurements in precipitation have important applications in hydrology and paleoclimate research. By analyzing the isotopic composition of meteoric water, researchers can better understand the processes occurring during evaporation, transport, and condensation. This information is vital for interpreting past climate changes and predicting future climate patterns (Duan et al., 2020).

4. Biomolecular Structure and Dynamics

17O NMR spectroscopy offers unique insights into the structural and dynamical features of biomolecules. Recent advances have made it possible to resolve the oxygen sites in proteins and other biomolecules, providing a novel tool for investigating their structural integrity and functional interactions. This methodology has significant potential for advancing our understanding of protein structure and folding (Muniyappan et al., 2021).

properties

IUPAC Name

oxidane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[17OH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930542
Record name (~17~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

19.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13968-48-4
Record name Oxygen, isotope of mass 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~17~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxygen-17
Reactant of Route 2
Oxygen-17
Reactant of Route 3
Oxygen-17
Reactant of Route 4
Oxygen-17
Reactant of Route 5
Oxygen-17
Reactant of Route 6
Oxygen-17

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